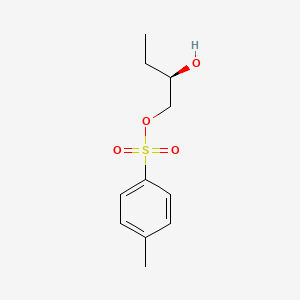

(R)-2-羟基丁基甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .

Synthesis Analysis

The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Chemical Reactions Analysis

Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .科学研究应用

酶介导的对映选择性水解:松本等人(2018 年)展示了 1,2-二醇单甲苯磺酸酯衍生物(包括类似于 (R)-2-羟基丁基甲苯磺酸酯的衍生物)的酶促水解,以生产光学活性化合物。该方法用于由外消旋衍生物合成对映体纯的 (R)-马索拉内酯(一种天然椰子风味) (松本等人,2018 年).

不对称甲苯磺酰化:小野村等人(2007 年)探索了使用手性铜催化剂对甲苯磺酰化进行 2-羟基烷酰胺的动力学拆分。该方法实现了高对映选择性,将甲苯磺酰化产物转化为光学活性 α-氨基酸衍生物 (小野村等人,2007 年).

中枢神经系统药物的合成:卡罗等人(2003 年)报道了 (R)-(-)-和 (S)-(+)-3-羟甲基-1-四氢萘酮甲苯磺酸酯的制备,它们是合成新的中枢神经系统 (CNS) 药物的关键中间体 (卡罗等人,2003 年).

(R)-2-羟基丁酸的生产:高等人(2012 年)研究了使用氧化葡萄糖杆菌生产 (R)-2-羟基丁酸,这是一种抗肿瘤抗生素和可生物降解的聚 (2-羟基丁酸) 的重要组成部分,其原料为 1,2-丁二醇 (高等人,2012 年).

聚酯共聚物的合成:Impallomeni 等人(2002 年)通过在 4-甲苯磺酸存在下使用均聚物进行酯交换反应,合成了 (R)-3-羟基丁酸和 ε-己内酯的共聚物。这些共聚物在可生物降解材料中具有应用 (Impallomeni 等人,2002 年).

3-羟基-4-(甲苯磺酰氧基)丁腈的光学分离:卡马尔等人(2007 年)讨论了脂肪酶催化的 3-羟基-4-(甲苯磺酰氧基)丁腈的对映体分离,导致了 (R)-GABOB 和 (R)-卡尼丁盐酸盐的合成,这两者都具有药学意义 (卡马尔等人,2007 年).

作用机制

The mechanism of action for “®-2-Hydroxybutyl tosylate” involves its role as a leaving group in chemical reactions. The tosylate group can be converted into a much better leaving group through conversion to a sulfonate group . This allows it to participate in substitution and elimination reactions .

安全和危害

属性

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)